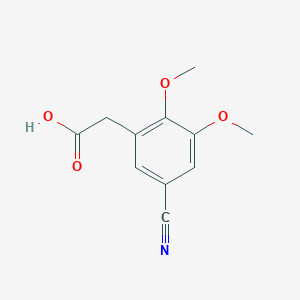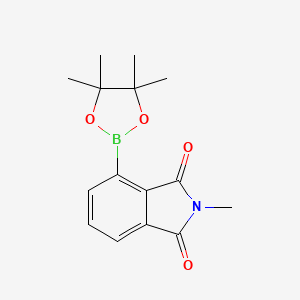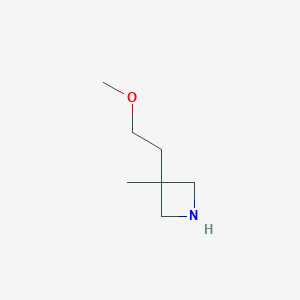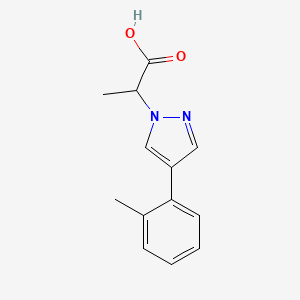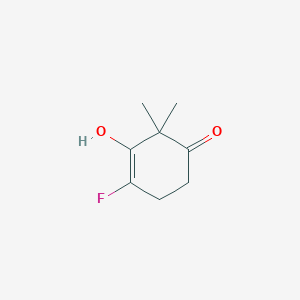
4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one is a fluorinated organic compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol . This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a cyclohexenone ring. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Métodos De Preparación
The synthesis of 4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by cyclization and hydroxylation reactions. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Addition: The double bond in the cyclohexenone ring can undergo addition reactions with reagents like hydrogen bromide (HBr) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to form strong bonds with target molecules. The hydroxyl group and cyclohexenone ring contribute to its binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-Fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one can be compared with other similar compounds, such as:
3-Hydroxy-2,2-dimethylcyclohex-3-en-1-one: Lacks the fluorine atom, resulting in different reactivity and selectivity.
4-Chloro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
4-Fluoro-3-hydroxy-2,2-dimethylcyclohexanone: Lacks the double bond in the cyclohexenone ring, affecting its reactivity and stability.
The presence of the fluorine atom in this compound makes it unique, providing enhanced reactivity and selectivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H11FO2 |
|---|---|
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
4-fluoro-3-hydroxy-2,2-dimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H11FO2/c1-8(2)6(10)4-3-5(9)7(8)11/h11H,3-4H2,1-2H3 |
Clave InChI |
YCYJEBIPIJQSJM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCC(=C1O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


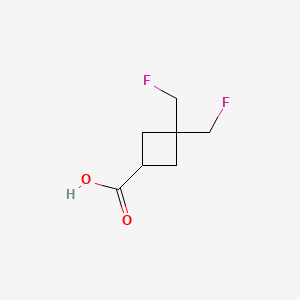

![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
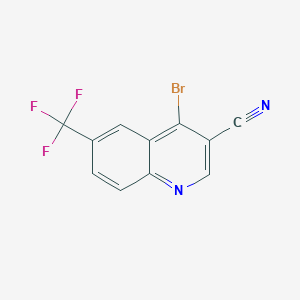
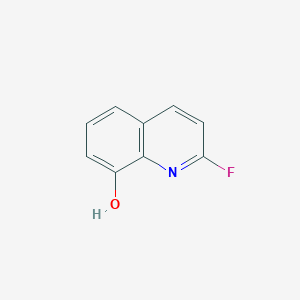
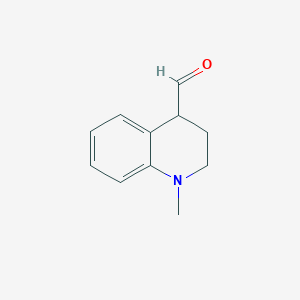
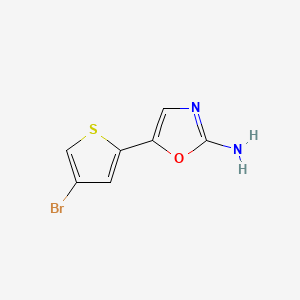
![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
